5-chloro-N-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrimidin-2-amine
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Overview
Description
5-chloro-N-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrimidin-2-amine is a compound that belongs to the class of pyrimidinamine derivatives These compounds are known for their significant biological activities, particularly in the field of agriculture as fungicides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving chlorination and trifluoromethylation.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the pyridine ring. This step often involves the use of palladium-catalyzed cross-coupling reactions.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate amines and chlorinated pyrimidines.
Final Coupling: The final step involves coupling the pyridine-piperidine intermediate with the pyrimidine ring under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to a dihydropyridine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the chloro or trifluoromethyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can yield N-oxides, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
5-chloro-N-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-chloro-N-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets mitochondrial complex I, inhibiting electron transport and leading to the disruption of cellular respiration.
Pathways Involved: By inhibiting mitochondrial complex I, the compound induces oxidative stress and apoptosis in fungal cells, leading to their death.
Comparison with Similar Compounds
Similar Compounds
Diflumetorim: A commercial pyrimidinamine fungicide with a similar structure but different substituents.
Tebuconazole: Another fungicide with a different mode of action but similar applications.
Uniqueness
5-chloro-N-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrimidin-2-amine is unique due to its specific combination of pyridine, piperidine, and pyrimidine rings, which contribute to its distinct chemical properties and biological activities. Its ability to inhibit mitochondrial complex I sets it apart from other fungicides with different modes of action .
Properties
Molecular Formula |
C16H17ClF3N5 |
---|---|
Molecular Weight |
371.79 g/mol |
IUPAC Name |
5-chloro-N-methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C16H17ClF3N5/c1-24(15-22-9-12(17)10-23-15)13-3-6-25(7-4-13)14-8-11(2-5-21-14)16(18,19)20/h2,5,8-10,13H,3-4,6-7H2,1H3 |
InChI Key |
PMBMZJXRSAFGKH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC=CC(=C2)C(F)(F)F)C3=NC=C(C=N3)Cl |
Origin of Product |
United States |
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